Product packaging for Actinocin(Cat. No.:CAS No. 524-11-8)

Actinocin

Cat. No.: B1199408
CAS No.: 524-11-8
M. Wt: 328.28 g/mol
InChI Key: KXRMREPJUITWDU-UHFFFAOYSA-N
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Description

Actinocin, more widely known in scientific literature as Actinomycin D or Dactinomycin, is a potent antibiotic and cytostatic agent first isolated from Streptomyces bacteria . As a classic and well-characterized DNA intercalator, it serves as a fundamental tool in biochemistry and molecular biology for selectively inhibiting DNA-dependent RNA synthesis . Its primary mechanism of action involves inserting its phenoxazone ring between base pairs in duplex DNA, with a marked preference for guanine-cytosine (GpC) sequences . This intercalation stabilizes the DNA duplex and prevents the elongation of RNA chains by RNA polymerase, thereby effectively halting transcription . Beyond transcription inhibition, Actinomycin D has also been shown to stabilize the cleavable complexes of topoisomerases I and II with DNA, which contributes to its cytotoxic effects . In clinical oncology, it has been used as a chemotherapeutic agent for decades, highlighting its significant biological activity . In the research laboratory, this compound is indispensable for studies requiring the selective blockade of transcription. Its applications include validating mRNA synthesis in experimental models, studying the mechanisms of DNA replication and repair, and serving as a selective agent in cell culture . Furthermore, its fluorescent derivative, 7-aminoactinomycin D (7-AAD), is extensively used in flow cytometry and microscopy as a DNA stain to identify apoptotic cells and distinguish between different cell cycle stages . Researchers can rely on our high-purity, research-grade this compound for consistent and reproducible results. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O6 B1199408 Actinocin CAS No. 524-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c1-5-3-4-7(15(20)21)10-13(5)24-14-6(2)12(19)9(17)8(16(22)23)11(14)18-10/h3-4H,17H2,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRMREPJUITWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)O)N=C3C(=C(C(=O)C(=C3O2)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200407
Record name Actinocin
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Molecular Weight

328.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-11-8
Record name Actinocin
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Record name Actinocin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57774
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Record name Actinocin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACTINOCIN
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Biosynthesis and Natural Production of Actinocin

Core Actinocin Moiety Formation: Enzymatic and Oxidative Condensation Mechanisms

Oxidative Coupling of Actinomycin (B1170597) Halves (4-MHA-Pentapeptide Lactones)

This compound itself is the central phenoxazinone chromophore to which two identical cyclic peptides are tethered to form the complete actinomycin molecule wikipedia.org. The formation of actinomycins, and thus the this compound moiety, is achieved through the oxidative condensation of two preformed monocyclic 4-methyl-3-hydroxyanthranilic acid (4-MHA) pentapeptide lactones, often referred to as "actinomycin halves" nih.govasm.orgresearchgate.netresearchgate.net. The 4-MHA serves as the formal amino terminus of these pentapeptide lactones nih.govasm.orgresearchgate.net. While this oxidative condensation can occur spontaneously upon exposure to air or in the presence of oxidizing agents like ferricyanide, it is primarily an enzyme-catalyzed process in biological systems nih.govasm.org.

Characterization of Phenoxazinone Synthase and Laccase-Catalyzed Reactions

The enzymatic machinery responsible for the oxidative coupling of 4-MHA pentapeptide lactones into the this compound chromophore involves specific oxidases. Phenoxazinone synthase (PHS) is a key enzyme in the biosynthesis of actinomycin D in Streptomyces species, catalyzing the oxidative coupling of 2-aminophenols to yield the 2-aminophenoxazinone chromophore, which is this compound d-nb.infonih.govsci-hub.se. PHS has been characterized as a bacterial laccase-like multicopper oxidase d-nb.info.

Laccases, a diverse group of polyphenol oxidases found in fungi, plants, and bacteria, are also capable of catalyzing the oxidation of o-aminophenols to phenoxazinones nih.govcenmed.commdpi.com. Specifically, laccases can facilitate the synthesis of this compound from 4-methyl-3-hydroxyanthranilic acid (4-MHA) mdpi.comresearchgate.net. Research has demonstrated the utility of fungal laccases, such as those isolated from Trametes versicolor, for the enzymatic synthesis of this compound mdpi.com. These reactions can be effectively carried out under controlled conditions, for instance, at a pH of 5.0 in aqueous or acetonitrile/water mixtures, leading to significant yields of this compound mdpi.com. Phenoxazinone synthase typically functions in a hexameric form, which is associated with its maximal activity d-nb.info.

Genetic Architecture of this compound Biosynthesis

The biosynthesis of this compound and the broader actinomycin structure is governed by complex gene clusters, particularly well-studied in Streptomyces species.

Elucidation and Functional Analysis of Biosynthetic Gene Clusters (e.g., in Streptomyces chrysomallus)

The actinomycin biosynthetic gene cluster in Streptomyces chrysomallus has been extensively elucidated, revealing a substantial genetic region spanning approximately 50 kilobases (kb) of contiguous DNA on the chromosome researchgate.netnih.govasm.org. This cluster is notable for containing 28 genes with identified biosynthetic functions and is flanked by insertion sequence (IS) elements researchgate.netnih.govasm.org. A unique feature of this cluster is its architecture, comprising two large inverted repeats, consisting of 11 and 13 genes respectively, with four nonribosomal peptide synthetase (NRPS) genes positioned centrally researchgate.netnih.govasm.org. Intriguingly, nine genes within each inverted repeat possess paralogous counterparts in the other repeat, maintaining the same order but in an opposite orientation, suggesting an evolutionary event involving inverse duplication of one of the arms researchgate.netnih.govasm.org.

Functional analysis of these genes indicates their organization into operons, each responsible for distinct functional sections of actinomycin biosynthesis, including peptide assembly, regulatory mechanisms, self-resistance, and the crucial biosynthesis of the 4-MHA precursor researchgate.netnih.govasm.org. Specifically for 4-MHA synthesis, genes encoding pathway-specific isoforms of enzymes such as tryptophan dioxygenase, kynurenine (B1673888) formamidase, and hydroxykynureninase have been identified and functionally characterized researchgate.netnih.govasm.org. These enzymes are distinct from those involved in general cellular tryptophan catabolism, highlighting a specialized pathway for providing building blocks for secondary metabolite synthesis researchgate.netasm.org. The duplicated structure of the S. chrysomallus gene cluster is hypothesized to have evolved from the fusion of two distinct one-armed actinomycin gene clusters dovepress.com.

Nonribosomal Peptide Synthetase (NRPS) Systems Associated with Actinomycin Assembly

The assembly of the peptide components that ultimately link to the this compound chromophore is mediated by nonribosomal peptide synthetase (NRPS) systems nih.govresearchgate.netresearchgate.netmdpi.comasm.org. In Streptomyces chrysomallus, the formation of the 4-MHA pentapeptide lactone is catalyzed by a sophisticated system involving four NRPS enzyme subunits, collectively termed actinomycin synthetases (ACMSs) nih.gov.

The initiation of this process involves ACMS I, a 4-MHA adenylating domain (approximately 51 kDa), and AcmACP, a 4-MHA carrier protein (approximately 10 kDa) nih.govresearchgate.net. The subsequent elongation of the peptide chain is carried out by two large, multifunctional NRPS subunits: ACMS II (approximately 280 kDa) and ACMS III (approximately 480 kDa) nih.govasm.org. These large subunits contain the five elongation modules necessary for peptide synthesis. The final step of assembly and release of the peptide lactone is catalyzed by a thioesterase domain located at the carboxy-terminal end of ACMS III nih.gov.

Specific enzymatic activities within this system include ACMS II, which activates threonine and valine, and further catalyzes the formation of a threonyl-L-valine dipeptide, which is then epimerized to threonyl-D-valine asm.org. The genes acmA, acmB, acmC, and acmD are integral to this NRPS assembly line, with acmD and acmA responsible for activating 4-MHA, and acmB and acmC involved in the elongation of the peptide chain wikipedia.org. The complete NRPS assembly line can comprise up to twenty-two modules, including specialized epimerase and methylase domains wikipedia.org.

Bioprocess Optimization and Metabolic Engineering for Enhanced this compound Production

Optimizing fermentation conditions and employing metabolic engineering strategies are crucial for enhancing the production of this compound and related antimicrobial metabolites from microbial cultures.

Fermentation Condition Optimization in Microbial Cultures

Significant research has focused on optimizing various fermentation parameters to maximize the yield of this compound and other actinomycin-related compounds. Key environmental variables and their optimized ranges are summarized in the table below.

Table 1: Optimized Fermentation Conditions for Microbial Production of this compound/Actinomycins

ParameterOptimized Range/ConditionEffect on Production (General)Source(s)
Temperature 25–28°CEnhances metabolic activity nih.govmdpi.comresearchgate.net
Initial pH 7.0–8.0Influences enzyme activity nih.govmdpi.comresearchgate.net
Agitation/Rotary Speed 100–180 rpmImproves oxygen transfer and nutrient distribution nih.govmdpi.comresearchgate.net
Inoculation Volume/Size 1%–15.8% (v/v)Affects growth initiation and biomass nih.govmdpi.comresearchgate.net
Medium Volume 90–125 mL (in 250 mL flasks)Influences aeration and nutrient availability nih.govmdpi.com
Fermentation Time 5–7 daysAllows for optimal product accumulation nih.govmdpi.com

Response surface methodology (RSM) is a commonly employed statistical technique to investigate the influence of multiple environmental variables simultaneously and determine optimal conditions for enhanced production nih.govresearchgate.netsemanticscholar.org.

Beyond environmental parameters, the composition of the culture medium plays a vital role. Studies have explored and optimized alternative culture media, particularly those incorporating agricultural waste products such as apple pomace and rapeseed meal nih.govresearchgate.netsemanticscholar.org. The utilization of such low-cost materials can lead to substantial reductions in production expenses, with reported cost reductions of up to 91.5% compared to more expensive standard media like SSY medium nih.govresearchgate.netsemanticscholar.org.

Metabolic engineering approaches, often guided by metabolome analysis, have demonstrated significant potential for further enhancing this compound titers. For instance, fed-batch fermentation strategies, especially when supplemented with precursors like L-tryptophan or when engineered based on metabolome insights, have shown considerable improvements in this compound yield. In one study, an this compound titer of 354 mg/L from glucose was more than doubled to 719 mg/L through metabolome analysis-guided gene manipulation, while supplementation with L-tryptophan could achieve titers of 799 mg/L biorxiv.org.

Strategies for Strain Improvement via Mutagenesis and Genetic Manipulation

Strain improvement is a critical area in the production of natural compounds like this compound, aiming to enhance productivity and modify metabolic profiles. Chemical mutagenesis remains a foundational methodology for generating highly productive actinomycete strains. nih.gov This approach involves inducing beneficial mutations through mutagens, which can lead to increased product yields. mitoproteome.org

Beyond random mutagenesis, targeted genetic manipulation plays a significant role. This includes methods such as mutant selection, recombination, and recombinant DNA technology. mitoproteome.org Genetic manipulation is specifically employed to improve the titer of producer strains and can also be used to reduce or eliminate undesired side products. guidetopharmacology.org

The process of strain improvement often begins with genome mining to assess the existing biosynthetic pathways within a microbial strain. guidetopharmacology.org However, developing gene transfer systems for newly identified actinomycete strains can be challenging. metabolomicsworkbench.org To overcome such hurdles, predictive metabolic modeling is utilized to identify competing metabolic pathways, design optimal media, and select high-producing mutants. metabolomicsworkbench.org

Modern advancements in synthetic biology and genome engineering techniques, such as CRISPR-Cas9 for site-directed mutagenesis and RNA interference (RNAi), have revitalized efforts to exploit the biosynthetic capabilities of actinomycetes. metabolomicsworkbench.orgwikipedia.org These sophisticated tools allow for precise modifications to microbial genomes, enabling the creation of more productive strains with tailored features and enhanced biosynthesis of target metabolites. wikipedia.org

Heterologous Biosynthesis and De Novo Production in Engineered Microorganisms (e.g., Escherichia coli)

The heterologous biosynthesis of this compound in engineered microorganisms, particularly Escherichia coli, represents a promising avenue for its sustainable and efficient production. This approach bypasses the complexities often associated with manipulating native actinomycete producers. metabolomicsworkbench.org

The de novo production of this compound in E. coli typically involves the construction of the kynurenine pathway, which is responsible for converting L-tryptophan into this compound's precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA). wikipedia.orgthegoodscentscompany.comepa.gov This pathway is assembled in E. coli by incorporating various biosynthetic genes sourced from different organisms. wikipedia.orgthegoodscentscompany.comepa.gov

Metabolic engineering strategies are then applied to optimize this compound production. These strategies include inhibiting competing metabolic pathways, enhancing the intracellular supply of essential cofactors such as S-adenosyl-L-methionine (SAM), and enabling the direct production of this compound from simple carbon sources like glucose. wikipedia.orgthegoodscentscompany.comepa.gov Metabolome analysis serves as a valuable tool to identify additional gene overexpression targets that can further boost production titers. wikipedia.orgthegoodscentscompany.com

Recent research has demonstrated the successful de novo production of this compound from glucose in engineered E. coli strains, achieving a notable titer of 719 mg/L. wikipedia.orgthegoodscentscompany.comepa.gov Furthermore, E. coli can be engineered to overproduce 3-hydroxy-4-methylanthranilic acid (3-HMA), another precursor of this compound, directly from glucose. wikipedia.org In another instance, a two-domain laccase from Streptomyces carpinensis was heterologously expressed in E. coli to facilitate this compound synthesis through a laccase-catalyzed reaction.

These advancements highlight the potential of engineered E. coli as a robust and manipulable host for the efficient and sustainable production of this compound and other kynurenine pathway-derived medicinal molecules. wikipedia.orgthegoodscentscompany.com

Molecular and Biochemical Mechanisms of Action of Actinocin and Its Chromophore Containing Analogues

Molecular Interactions with Nucleic Acids: Focus on the Actinocin Chromophore in Actinomycins

The planar phenoxazinone chromophore of this compound is crucial for the interaction of actinomycins with nucleic acids, leading to significant interference with fundamental cellular processes like transcription and replication. w42biotechnology.deplos.org

DNA Intercalation Dynamics and Sequence Specificity (e.g., GpC Base Pair Recognition)

Actinomycin (B1170597) D primarily binds to DNA through intercalation of its phenoxazinone ring between adjacent base pairs. plos.orgnih.govoup.com This intercalation typically occurs at a GpC step (5′-Guanine-Cytosine-3′), with the two cyclic pentapeptide rings of Actinomycin D positioned within the minor groove of the DNA double helix. plos.orgnih.govoup.com The high selectivity for the d(GpC) sequence is driven by specific hydrogen bonds formed between the threonine carbonyl residues of the drug and the 2-amino group of guanine, as well as between the threonine amide-NH and guanine-N3 within the intercalation site, along with favorable stacking interactions. rsc.org

While the GpC sequence is the preferred binding site, recent research indicates that Actinomycin D can also bind strongly to 'atypical' sequences such as d(GpG) and d(GpGpG). rsc.org The 5′-flanking base adjacent to the d(GpC) intercalation site plays a significant role in dictating the thermodynamic mechanism of complex formation. rsc.org Historically, the interaction of actinomycin with native DNAs has been characterized as an entropy-driven process, but subtle changes to the DNA intercalation sequence or adjacent bases can result in significant shifts to an enthalpy-driven binding mechanism. rsc.org Upon binding, Actinomycin D can induce structural changes in DNA, including nucleotide flipping out, a sharp bend, and a left-handed twist in CGG triplet repeats. nih.gov

Stabilization of Covalent Topoisomerase-DNA Cleavable Complexes

Actinomycin D is known to stabilize covalent complexes formed between topoisomerase enzymes and DNA. cellsignal.compnas.orgbiomedpharmajournal.orgpnas.org Specifically, it stabilizes topoisomerase I-DNA covalent complexes by extending the half-life of the nicked intermediate in the enzyme's cleavage and resealing reaction. pnas.orgpnas.org While Actinomycin D stabilizes this intermediate, it does not significantly alter the strand-passing ability of topoisomerase I. pnas.orgpnas.org Furthermore, Actinomycin D has been shown to interfere with topoisomerase II, an enzyme crucial for relieving torsional strain in DNA during replication and transcription. biomedpharmajournal.orgpatsnap.com By inhibiting topoisomerase II, Actinomycin D prevents the relaxation of supercoiled DNA, thereby hindering both replication and transcription processes. patsnap.com The formation of these stabilized topoisomerase-DNA covalent complexes and the subsequent inhibition of topoisomerases lead to significant disruptions in vital cellular mechanisms, ultimately triggering apoptosis. biomedpharmajournal.org

Direct and Indirect Inhibition of DNA-Dependent RNA Polymerase Activity

A primary mechanism of action for Actinomycin D is its potent inhibition of DNA-dependent RNA polymerases. patsnap.comapexbt.compatsnap.comnih.gov The drug achieves this by intercalating into the DNA double helix, which physically prevents RNA polymerase from accessing the DNA template. patsnap.compatsnap.com This direct interference at the transcription initiation complex effectively blocks the elongation of the RNA chain, thereby halting RNA synthesis. patsnap.comapexbt.com At higher concentrations, Actinomycin D can also inhibit DNA polymerase activity. auroramedbiochem.com The inhibition of ribosomal RNA (rRNA) synthesis and the disruption of pre-mRNA maturation are observed as part of the apoptotic process induced by Actinomycin D. nih.gov

Modulatory Effects on G-Quadruplex Nucleic Acid Structures

Actinomycin D has demonstrated the ability to bind to and modulate G-quadruplex nucleic acid structures with high affinity. researchgate.nethormozgan.ac.ir This binding leads to significant conformational changes in the G-quadruplex. researchgate.netacs.org Studies suggest that Actinomycin D interacts with G-quadruplexes via a surface end stacking interaction, which can induce a mixed-type conformation of the G-quadruplex. acs.orgresearchgate.net The binding is characterized by an enthalpically driven process, with binding enthalpies ranging from approximately -7 to -8.5 kcal/mol. researchgate.netacs.orgnih.gov The molecularity of the interaction is typically 2:1, indicating that two Actinomycin D molecules bind per G-quadruplex strand, with association constants in the range of 1 × 10⁵ M⁻¹ to 2 × 10⁵ M⁻¹. researchgate.netacs.orgnih.gov A notable characteristic of this interaction is the considerably long residence time of Actinomycin D when bound to the G-quadruplex, exceeding 60 seconds. researchgate.net Furthermore, complex formation with Actinomycin D results in the convergence of different G-quadruplex structural isoforms (e.g., Na⁺ or K⁺ forms) into ligand-bound complexes exhibiting similar structural properties and enhanced thermal stability, with melting temperatures increasing to approximately 79°C. acs.orgnih.gov

Table 1: Key Binding Characteristics of Actinomycin D with G-Quadruplex DNA

CharacteristicValueReference
Binding Enthalpy-7 to -8.5 kcal/mol researchgate.netacs.orgnih.gov
Molecularity2:1 (ActD:G-quadruplex strand) researchgate.netacs.orgnih.gov
Association Constant (intrinsic)1 × 10⁵ M⁻¹ to 2 × 10⁵ M⁻¹ (strand) researchgate.netacs.orgnih.gov
Residence Time (G-quadruplex bound)>60 seconds researchgate.net
Melting Temperature StabilizationIncrease to ~79°C (from 60/68°C for free forms) acs.orgnih.gov

Enzyme Inhibition Mechanisms of this compound

Beyond its role as a chromophore in DNA-intercalating actinomycins, this compound itself exhibits direct enzyme inhibitory activities.

Competitive Inhibition of Human Neutral Aminopeptidases (e.g., APN, MetAP2) by this compound

This compound has been identified as a competitive inhibitor of human neutral aminopeptidases, including the cell-surface alanine (B10760859) aminopeptidase (B13392206) (APN) and the intracellular methionine aminopeptidase type 2 (MetAP2). nih.govresearchgate.net These metallo-containing exopeptidases play crucial roles in tumor cell expansion and motility, making them attractive targets for anticancer therapies. nih.govresearchgate.net Research indicates that this compound, a simpler analog containing the phenoxazinone chromophore without the cyclic peptide portions of Actinomycin D, exhibits competitive inhibition against both APN and MetAP2. nih.govresearchgate.net Its potency is comparable to that of the non-competitive macrocyclic parent compound, Actinomycin D, with inhibitory constants (Ki) in the micromolar range. nih.govresearchgate.net Notably, this compound has been reported to be twice as effective as Actinomycin D/X2 against human APN (HsAPN) and four times more effective against MetAP2. researchgate.net Molecular modeling and docking studies have further elucidated the specific mode of binding for this compound within the active sites of these aminopeptidases. nih.govresearchgate.net

Table 2: Comparison of Aminopeptidase Inhibition by this compound and Actinomycin D/X2

CompoundEnzyme TargetInhibition MechanismRelative Potency (this compound vs. ActD/X2)Ki Range (micromolar)Reference
This compoundHsAPNCompetitive2x more effectiveMicromolar nih.govresearchgate.net
This compoundMetAP2Competitive4x more effectiveMicromolar nih.govresearchgate.net
Actinomycin D/X2HsAPNNon-competitive-Micromolar nih.govresearchgate.net
Actinomycin D/X2MetAP2Non-competitive-Micromolar nih.govresearchgate.net

Molecular Modeling and Docking Studies of this compound-Enzyme Active Site Interactions

Molecular modeling and docking studies have provided crucial insights into how this compound interacts with the active sites of various enzymes. These computational approaches predict the preferred orientation of a ligand within a binding site and estimate the binding affinity.

One significant area of study involves human neutral aminopeptidases, specifically alanine aminopeptidase (HsAPN) and methionine aminopeptidase type 2 (HsMetAP2). These metallo-containing exopeptidases are implicated in tumor cell expansion and motility, making them attractive targets for anticancer therapies. nih.govresearchgate.netnih.gov

Molecular docking studies have shown that this compound acts as a competitive inhibitor of both HsAPN and HsMetAP2. nih.govnih.govuva.nl This contrasts with the non-competitive inhibition mechanism observed for its parent compound, Actinomycin D, which possesses macrocyclic polypeptide fragments. nih.govnih.gov The binding of this compound to HsMetAP2 is significantly driven by a tight bidentate complexation between one of the cobalt ions in the enzyme's active site and the 9-carboxylate (B11530827) group of this compound. nih.gov In the case of HsAPN, this compound forms specific interactions, including hydrogen bonds between its 2-amino group and residues like Ala229 and Lys249, and its 3-oxo group with Ser224. oncotarget.com These favorable interactions contribute to this compound's high theoretical docking score and its experimentally observed low inhibition constant values, indicating potent binding. oncotarget.comuva.nl

The ability of this compound to bind to the ATP-active site of S. aureus AgrA has also been proposed as a mechanism for its potential inhibitory activity against virulence quorum sensing. researchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives at the Molecular Level

Structure-Activity Relationship (SAR) investigations are critical for understanding how modifications to a molecule's structure influence its biological activity and selectivity. For this compound and its derivatives, SAR studies have focused on the impact of substitutions on the phenoxazinone chromophore and the role of attached side chains and peptide moieties.

The phenoxazinone chromophore of this compound is a key structural element, and modifications to this core can significantly alter its interaction affinity with molecular targets. This compound itself is characterized by its 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylic acid structure. nih.govnih.gov

Studies comparing this compound with Questiomycin A, another Actinomycin D analog containing a phenoxazinone chromophore but lacking both carboxylate groups, highlight the importance of these groups for affinity. Questiomycin A showed a decrease in inhibitory activity against HsAPN and HsMetAP2, approximately one order of magnitude less effective than this compound. nih.govuva.nl This suggests that while the metal-binding carboxylate moieties are important for potency, they are not absolutely critical for the ligand's structure and binding to the active sites of human metallopeptidases. uva.nl The general fit of the heteroaromatic system and specific hydrogen bonds are still maintained in Questiomycin A. uva.nl

Furthermore, the presence of methyl groups at positions 4 and 6 of the phenoxazinone chromophore is characteristic of this compound. nih.gov Modifications to the chromophore, such as the synthesis of C-demethylactinomycins lacking one or both methyl groups, have been reported when Streptomyces chrysomallus and S. parvulus are cultured with 3-hydroxyanthranilic acid. nih.gov The substitution of the 2-amino group of the chromophore with a hydroxyl group, as seen in 2-hydroxyactinomycin D, has been shown to strongly reduce its affinity for double-stranded DNA. nih.govacs.org This indicates the crucial role of the 2-amino group in DNA binding.

This compound is the chromophore core to which two cyclic pentapeptide lactone rings are attached in Actinomycin D and its natural analogs. nih.govasm.orgnih.gov The various naturally occurring actinomycins differ primarily by amino acid substitutions in specific positions of their peptide chains, while the this compound moiety remains unchanged. nih.govasm.org

The presence or absence of these peptide moieties significantly influences the mechanism of interaction with molecular targets. For instance, while Actinomycin D, with its macrocyclic polypeptide fragments, exhibits non-competitive inhibition of aminopeptidases, this compound, lacking these fragments, acts as a competitive inhibitor. nih.govnih.gov Despite this change in mechanism, this compound has shown comparable or even superior potency against human aminopeptidases; it was found to be twice as effective as Actinomycin D/X2 for HsAPN and four times as effective for HsMetAP2. nih.govresearchgate.net This suggests that the peptide portions are not strictly required for effective inhibition of these enzymes, although their absence alters the binding mode. nih.govnih.gov

The peptide side chains of actinomycins play a crucial role in their classic mechanism of action: intercalation into GC-rich DNA. The planar this compound chromophore intercalates between GpC base pairs, while the peptide lactone rings occupy a position in the minor groove of the DNA helix, stabilizing the complex. nih.govoncotarget.commsu.rutandfonline.com Minor variations in the amino acid composition of the α peptide side chain of Actinomycin X2 did not significantly influence its binding affinities to certain targets. nih.govresearchgate.net

Research into synthetic derivatives of this compound has explored the impact of non-peptidic side chains. Ligands with aminoalkyl side chains of varying lengths have been designed, and molecular docking studies have shown that these derivatives can form energetically favorable complexes with DNA fragments. researchgate.net The introduction of positively charged tertiary amines in non-peptidic side chains attached to the phenoxazinone core has been investigated to enhance affinity, selectivity, and aqueous solubility, particularly for G-quadruplex targeting agents. ucl.ac.uk These studies aim to identify modifications that improve target engagement and selectivity, moving beyond the traditional DNA intercalation of the parent actinomycins.

Advanced Analytical and Structural Methodologies in Actinocin Research

Spectroscopic Characterization of Actinocin-Biomolecule Interactions

Spectroscopic methods offer a powerful means to probe the structural and electronic changes that occur upon this compound's interaction with biomolecules. These techniques provide "fingerprints" of molecular changes, revealing details about binding mechanisms and conformational alterations.

UV-Visible Spectrophotometry and Circular Dichroism for Binding Modes

UV-Visible (UV-Vis) spectrophotometry and Circular Dichroism (CD) spectroscopy are widely employed to investigate the binding modes of this compound and its derivatives with DNA. Changes in the absorption spectra (hypochromism or hyperchromism) and shifts in the absorption maxima (bathochromic or hypsochromic shifts) of this compound upon interaction with DNA are indicative of complex formation researchgate.netnih.gov. For instance, studies on this compound derivatives interacting with DNA have shown that UV-Vis spectrophotometry can differentiate between various binding modes, including intercalation and minor groove binding researchgate.netnih.govnih.gov.

Circular Dichroism (CD) spectroscopy is particularly sensitive to changes in the helical structure of DNA and the induction of chirality in the ligand upon binding. When this compound or its derivatives bind to DNA, induced CD (ICD) signals can appear in the absorption region of the ligand, reflecting the asymmetric environment provided by the DNA helix nih.govmdpi.comspringernature.com. The presence of an isoelliptic point in the long-wavelength absorption band of the ICD spectra, under conditions of monomeric binding, can suggest the intercalation of the this compound chromophore into DNA researchgate.net. Conversely, different CD spectral changes can indicate minor groove binding or other non-intercalative modes nih.govmdpi.com.

Research findings often highlight the dependence of the binding mode on the specific this compound derivative and environmental conditions, such as pH. For example, some this compound-based ampholytes may not intercalate into the DNA double helix when in zwitterionic form, but their cationoid form might exhibit binding modes dependent on the position of the cationoid center within the this compound chromophore nih.gov.

Table 1: Spectroscopic Indicators of this compound-DNA Binding Modes

Spectroscopic TechniqueObserved PhenomenonInterpretation of Binding ModeReference
UV-VisibleHypochromism/Hyperchromism, Wavelength ShiftsIndicates complex formation, can suggest intercalation or groove binding based on specific spectral changes. researchgate.netnih.govmdpi.com
Circular DichroismInduced CD signals, Isoelliptic pointsReflects interaction with chiral DNA, can differentiate between intercalation (e.g., isoelliptic point in long-wavelength band) and groove binding. nih.govmdpi.comresearchgate.netmdpi.com

Infrared Spectroscopy and Raman Micro-spectroscopy for Molecular Fingerprinting

Infrared (IR) spectroscopy and Raman micro-spectroscopy are vibrational spectroscopic techniques that provide unique "molecular fingerprints" of compounds, allowing for the identification of chemical bonds, functional groups, and structural conformations mdpi.comlibretexts.orgsemanticscholar.org. These methods are highly sensitive to changes at the molecular level and can be used to study the influence of water in the formation of DNA-drug complexes researchgate.netresearchgate.net.

For this compound and its derivatives, IR spectroscopy has been used for characterization, confirming the presence of specific functional groups within the phenoxazone derivatives researchgate.net. While direct detailed research findings on this compound's specific IR and Raman fingerprints for biomolecular interactions are less extensively reported compared to UV-Vis and CD, the general utility of these techniques in characterizing drug-DNA complexes is well-established mdpi.comresearchgate.net. They can provide complementary information to other spectroscopic methods, particularly regarding the vibrational modes of the interacting molecules and any resulting structural perturbations mdpi.com. Raman micro-spectroscopy, in particular, is valuable for label-free, non-invasive analysis and can distinguish between different cellular states or tissue types based on their biochemical fingerprints metrohm.comnih.govscitechdaily.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed conformational and interaction studies of this compound with biomolecules, offering atomic-level insights into binding modes and dynamics nih.govescholarship.orgacs.orgmdpi.commdpi.com. High-resolution proton NMR has been utilized to study the conformation and dynamics of biosynthetic analogues of actinomycin (B1170597) D (which shares the this compound chromophore), revealing details about the magnetic environments of amino acid residues in their pentapeptide lactone rings nih.gov.

NMR studies can elucidate how this compound derivatives interact with DNA fragments, including the identification of binding sites and the conformational changes induced in both the ligand and the DNA acs.orgbiopolymers.org.ua. For instance, analysis of coupling constants and temperature coefficients can provide information on hydrogen-bonding properties and conformational preferences nih.gov. Furthermore, NMR can differentiate between various binding stoichiometries and assess the influence of solvent on complex formation biopolymers.org.uacdnsciencepub.com.

Table 2: NMR Spectroscopic Applications in this compound Research

NMR ApplicationKey Information ProvidedExample Findings (Actinomycin Analogues)Reference
Conformational StudiesConformation and dynamics of the moleculeAmino acid residues experience different magnetic environments; specific amino acids maintain preferred conformations while others fluctuate. nih.govnih.gov
Interaction StudiesBinding modes, binding sites, induced conformational changesElucidation of DNA binding mechanisms (e.g., intercalation, minor groove binding); assessment of solvent influence on complex stability. escholarship.orgacs.orgbiopolymers.org.ua

Calorimetric Techniques for Thermodynamic Characterization of Binding

Calorimetric techniques directly measure heat changes associated with molecular interactions, providing comprehensive thermodynamic parameters that describe the driving forces behind this compound-biomolecule binding.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a direct, label-free technique used to quantitatively determine the thermodynamic parameters of molecular interactions, including binding affinity (), stoichiometry (), enthalpy change (), and entropy change () nih.govharvard.eduwikipedia.orgtainstruments.com. These parameters are crucial for understanding the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) nih.govnih.gov.

In the context of this compound research, ITC has been applied to study the complexation of this compound derivatives with DNA researchgate.netbiopolymers.org.ua. By measuring the heat released or absorbed during the incremental addition of this compound to a DNA solution, ITC can provide a complete thermodynamic profile of the interaction. For example, studies have determined binding parameters such as changes in binding free energy, binding enthalpy, and entropy for this compound-DNA complexes, revealing the energetic contributions to their stability researchgate.net. The direct measurement of enthalpy change by ITC is particularly valuable as it offers a direct insight into the non-covalent forces stabilizing the complex nih.gov.

Table 3: Typical Thermodynamic Parameters from ITC

ParameterSymbolDescriptionSignificance in BindingReference
Binding AffinityStrength of the interactionHigher indicates stronger binding. nih.govharvard.edutainstruments.com
StoichiometryNumber of ligand molecules bound per macromoleculeDefines the molecular ratio of the complex. nih.govharvard.edutainstruments.com
Enthalpy ChangeHeat absorbed or released during bindingDirect measure of bond formation/breaking (e.g., hydrogen bonds, van der Waals). nih.govharvard.edutainstruments.com
Entropy ChangeChange in disorder of the system upon bindingReflects contributions from solvent reorganization and conformational changes. nih.govharvard.edutainstruments.com
Gibbs Free Energy ChangeOverall spontaneity of the binding reaction; negative indicates a spontaneous reaction. harvard.eduwikipedia.orgnih.gov

Differential Scanning Calorimetry (DSC) for Complex Thermal Stability

Differential Scanning Calorimetry (DSC) is an analytical technique that measures the heat flow associated with thermal transitions in a sample, such as melting or denaturation, as a function of temperature torontech.comnih.gov. For this compound-biomolecule complexes, DSC provides direct data on their thermostability, revealing how the binding event affects the thermal unfolding or melting temperature () of the biomolecule researchgate.netbiopolymers.org.uaatascientific.com.au.

In studies involving this compound derivatives and DNA, DSC has been used to obtain direct data on the thermostability of DNA-drug complexes researchgate.netbiopolymers.org.ua. A shift in the DNA melting temperature () in the presence of this compound indicates stabilization or destabilization of the DNA double helix, which is a key indicator of the drug's interaction. The enthalpy of unfolding () can also be determined from the area under the DSC thermogram, providing further quantitative insights into the energy required to disrupt the complex atascientific.com.autainstruments.com. DSC is particularly useful for assessing conformational consistency and stability under various conditions, making it a valuable tool in understanding the physical factors that stabilize or destabilize ligand-nucleic acid complexes researchgate.netbiopolymers.org.uamalvernpanalytical.com.

Table 4: DSC Parameters for this compound-Biomolecule Complex Stability

ParameterSymbolDescriptionSignificance in Complex StabilityReference
Melting TemperatureTemperature at which 50% of the biomolecule is denatured/unfoldedShift in indicates stabilization (increase) or destabilization (decrease) of the biomolecule upon ligand binding. researchgate.netbiopolymers.org.uaatascientific.com.aumalvernpanalytical.com
Enthalpy of UnfoldingHeat required to unfold the biomoleculeProvides quantitative measure of the energy associated with disrupting the complex and the biomolecule's structure. atascientific.com.autainstruments.com

Actinocin S Significance As a Research Probe and Chemical Scaffold in Molecular Sciences

Utilization in Fundamental Molecular and Cell Biology Research as a Mechanistic Tool

Actinomycin (B1170597) D, which incorporates the actinocin chromophore, has long been an indispensable tool in molecular and cell biology research. peerj.com Its primary mechanism of action involves the inhibition of transcription by intercalating into GC-rich regions of DNA. wikipedia.org This intercalation prevents the elongation of the RNA chain by DNA-dependent RNA polymerase, thereby disrupting RNA synthesis. peerj.comthegoodscentscompany.com While its most recognized role is as a transcription inhibitor, Actinomycin D can also interfere with DNA replication, although other agents are typically preferred for laboratory studies specifically targeting DNA synthesis. thegoodscentscompany.com

Beyond its role in inhibiting nucleic acid synthesis, derivatives of this compound have found application as fluorescent stains in various cellular analyses. For instance, 7-aminoactinomycin D (7-AAD), a fluorescent derivative of Actinomycin D, is widely used in microscopy and flow cytometry. thegoodscentscompany.com Due to its high affinity for GC-rich DNA regions, 7-AAD serves as an excellent marker for DNA content and is particularly valuable for distinguishing between live and dead cells, as well as for detecting apoptosis. thegoodscentscompany.com

This compound as a Lead Scaffold in Rational Drug Design Research Programs

The this compound scaffold, a 2-aminophenoxazinone core, is recognized as a privileged structure in medicinal chemistry, offering a versatile foundation for rational drug design. marquette.edunih.gov Natural products, including Actinomycin D, have historically been crucial leads in the development of both antibiotic and anticancer therapies. researchgate.net Actinomycin D itself has been clinically utilized for treating various cancers, particularly pediatric tumors such as Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma. researchgate.netresearchgate.net

Recent research has revealed that this compound and its simpler analogs, such as Questiomycin A, function as competitive inhibitors of human neutral aminopeptidases (HsAPN and HsMetAP2). researchgate.netnih.govfigshare.com These metallo-containing exopeptidases are crucial targets in anticancer therapies due to their involvement in tumor cell expansion and motility. researchgate.netnih.govfigshare.com Notably, the peptide portions present in the more complex Actinomycin D are not essential for the inhibitory activity against these aminopeptidases, although their absence can alter the precise mechanism of interaction. researchgate.netnih.govfigshare.com Studies have demonstrated that this compound and Questiomycin A exhibit inhibitory potencies in the micromolar range against these enzymes. researchgate.netnih.govfigshare.com

The inhibitory constants (Ki) for these compounds against human aminopeptidases are summarized in the table below:

CompoundTarget EnzymeInhibition Constant (Ki)Mechanism of Inhibition
Actinomycin DHsAPN~10 µM uni.luNon-competitive uni.lu
Actinomycin DHsMetAP2~10 µM uni.luNon-competitive uni.lu
Actinomycin X2HsAPNSimilar to ActD uni.luNon-competitive uni.lu
Actinomycin X2HsMetAP2Similar to ActD uni.luNon-competitive uni.lu
This compoundHsAPNMicromolar range nih.govCompetitive nih.gov
This compoundHsMetAP2Micromolar range nih.govCompetitive nih.gov
Questiomycin AHsAPNMicromolar range nih.govCompetitive nih.gov
Questiomycin AHsMetAP2Micromolar range nih.govCompetitive nih.gov

Furthermore, this compound derivatives with varying aminoalkyl side chain lengths have been synthesized and investigated for their anticancer properties. nih.govnih.gov These derivatives have been shown to interact with nucleic acids through two primary mechanisms: intercalation and minor groove binding. nih.govnih.gov Molecular docking studies indicate that this compound derivatives can form energetically favorable complexes with DNA, stabilized by hydrogen bonding during both intercalation and minor groove binding. nih.govnih.gov The potential of this compound derivatives extends to the development of Antibody-Drug Conjugates (ADCs), where they can be directly or indirectly conjugated to antibodies via spacers, offering a promising strategy for targeted cancer therapy. marquette.edu

Investigation of Molecular Resistance Mechanisms to this compound-Related Compounds (excluding clinical resistance phenotypes)

The microorganisms that produce actinomycins, particularly Streptomyces strains, have evolved sophisticated self-resistance mechanisms to counteract the cytotoxic effects of these compounds. Investigations into the actinomycin biosynthetic gene clusters, such as those found in Streptomyces chrysomallus, have identified genes that encode for putative self-resistance mechanisms. wikipedia.orgmdpi.com These mechanisms broadly include the export of the antibiotic, its enzymatic modification, and specific binding proteins that sequester or neutralize the compound. wikipedia.orgmdpi.com

For instance, genes like acmQ and its paralogue acmV encode proteins that bear a strong resemblance to siderophore-interacting proteins, suggesting their involvement in the self-resistance strategy of the producing organism. wikipedia.org Early studies on actinomycin biosynthesis also focused on phenoxazinone synthase (PHS), an enzyme initially believed to be crucial for the final steps of actinomycin formation. However, subsequent research demonstrated that actinomycin X production could persist even in Streptomyces antibioticus mutants lacking a functional phsA gene, indicating that PHS might not be strictly indispensable for actinomycin biosynthesis in all contexts.

General molecular mechanisms of bacterial resistance to antimicrobial agents, which can be extrapolated to this compound-related compounds, often involve preventing the drug from reaching its target at sufficient concentrations, or modifying the drug's target. These include the production of efflux pumps that actively transport the antibiotic out of the bacterial cell, decreased permeability of the bacterial membrane, and enzymatic inactivation or modification of the antibiotic. Additionally, bacteria can develop resistance by altering the antibiotic's target site or expressing alternative proteins that bypass the inhibited pathway.

Future Perspectives and Emerging Research Directions for Actinocin

Innovations in Biosynthetic Pathway Engineering for Generating Novel Actinocin Analogues with Tuned Properties

The biosynthesis of actinomycins, including the this compound chromophore, is a complex process orchestrated by specific biosynthetic gene clusters (BGCs) found in microorganisms like Streptomyces. mdpi.comresearchgate.net Understanding and engineering these pathways represent a significant frontier for generating novel this compound analogues with improved pharmacological profiles, such as enhanced specificity, reduced toxicity, or altered pharmacokinetic properties.

Innovations in this area focus on:

Genetic Engineering and Combinatorial Biosynthesis: By manipulating the genes within the actinomycin (B1170597) BGCs, researchers can introduce variations in the peptide chains attached to the this compound core or modify the chromophore itself. This "combinatorial biosynthesis" approach allows for the creation of hybrid compounds not found in nature, offering a vast chemical space to explore for new drug candidates. nih.gov For instance, studies have explored the engineering of Escherichia coli strains to effectively produce this compound, highlighting its potential in therapeutic development.

Enzyme Engineering: Specific enzymes involved in the this compound synthesis, such as laccases, can be engineered to catalyze novel reactions or improve efficiency in producing this compound or its derivatives. Laccase-catalyzed oxidative homocoupling has been demonstrated for this compound synthesis. mdpi.comresearchgate.net This includes tailoring enzyme properties to alter substrate specificity and stability, which can lead to more robust biocatalysts for industrial production of this compound analogues. nio.res.in

Exploration of Undiscovered Molecular Targets and Biological Pathways Modulated by this compound and its Derivatives

While this compound's primary mechanism of action, via its role in Actinomycin D, involves DNA intercalation and inhibition of RNA polymerase, the full spectrum of its biological interactions and modulated pathways remains an active area of investigation. wikipedia.orgmdpi.comresearchgate.net Future research aims to move beyond the well-characterized DNA-binding activity to identify other potential molecular targets and cellular processes influenced by this compound and its various derivatives.

Key directions include:

Identification of Novel Binding Partners: Advanced proteomic and interactomic approaches can be employed to discover new protein or nucleic acid targets that this compound or its analogues might bind to or modulate, potentially revealing off-target effects or new therapeutic opportunities.

Elucidation of Downstream Signaling Cascades: Investigating the broader cellular responses to this compound exposure using pathway analysis can uncover previously unknown biological pathways affected by the compound. For example, Actinomycin D has been shown to activate the extrinsic pathway of apoptosis, suggesting a more complex interplay with cellular death mechanisms. researchgate.net Understanding these intricate modulations can lead to the design of more targeted and effective therapies.

Advancements in High-Throughput Screening and Computational Design Methodologies for this compound-Based Compound Libraries

The discovery of novel this compound-based compounds with desired therapeutic properties can be significantly accelerated by integrating high-throughput screening (HTS) with sophisticated computational design methodologies. These approaches enable the rapid evaluation of vast chemical libraries and the rational design of new molecules.

Future advancements include:

Automated High-Throughput Screening (HTS): Robotics and miniaturization technologies will continue to enhance the capacity for rapid testing of large this compound-based compound libraries against various biological targets. fortunepublish.comopenaccessjournals.comvipergen.com This allows for the efficient identification of compounds exhibiting specific activities, such as enzyme inhibition or cellular effects. fortunepublish.com

Computational Chemistry and De Novo Design: Virtual screening, quantitative structure-activity relationship (QSAR) modeling, and de novo design algorithms are becoming increasingly powerful in predicting the biological activity of compounds based on their chemical structure. fortunepublish.comopenaccessjournals.com These computational tools can guide the synthesis of new this compound analogues by identifying promising structural motifs and optimizing their properties before experimental synthesis, thereby reducing time and cost. csic.esresearchgate.net The integration of machine learning and artificial intelligence (AI) methods is expected to further enhance the efficiency and success of combinatorial chemistry and drug design. fortunepublish.comresearchgate.net

DNA-Encoded Libraries (DELs): The use of DELs allows for the screening of billions of compounds, significantly expanding the chemical space that can be explored for this compound derivatives and accelerating the identification of bioactive compounds. vipergen.com

Integration of Multi-Omics Data and Systems Biology Approaches in this compound Research

To gain a holistic understanding of this compound's effects within complex biological systems, future research will increasingly rely on the integration of multi-omics data and systems biology approaches. Multi-omics involves combining data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive molecular perspective. frontiersin.orgmdpi.comnih.gov

Key aspects of this integration include:

Holistic Understanding of Mechanisms: By analyzing data across different biological layers, researchers can elucidate how this compound's interaction with a specific target translates into broader cellular and physiological changes. This can reveal the intricate molecular networks and crosstalk among different regulatory levels that underlie the compound's activity and potential side effects. frontiersin.orgnih.gov

Advanced Data Integration and Analysis: Challenges in integrating diverse multi-omics data formats are being addressed through novel algorithms, including meta-analysis, Bayesian methods, factor analysis, and machine/deep learning. nih.govuv.esbioscipublisher.com These computational tools are crucial for processing, interpreting, and visualizing complex multi-omics datasets. bioscipublisher.com

Identification of Biomarkers and Precision Medicine: Multi-omics approaches hold significant potential for identifying novel biomarkers associated with this compound's efficacy or resistance, which could lead to improved patient stratification and the development of precision treatments. uv.esbioscipublisher.com

Q & A

Basic: What methodological considerations are critical when designing experiments to evaluate Actinocin's antitumor mechanisms?

Answer:
Key considerations include:

  • Dose-response relationships : Establish multiple concentrations to assess potency and toxicity thresholds (e.g., IC50 values) using validated cell lines (e.g., HeLa or MCF-7) .
  • Control groups : Include negative controls (untreated cells) and positive controls (known antitumor agents like doxorubicin) to validate assay sensitivity .
  • In vitro vs. in vivo models : Use 3D cell cultures or organoids for preliminary screening before advancing to murine xenograft models to bridge translational gaps .
  • Mechanistic assays : Combine apoptosis assays (Annexin V staining) with cell cycle analysis (flow cytometry) to dissect molecular pathways .

Advanced: How can metabolic engineering strategies optimize this compound biosynthesis in Enterobacter while mitigating competing pathways?

Answer:
Strategies involve:

  • Gene combinatorics : Test heterologous genes (e.g., trpE from E. coli or Bacillus subtilis) to enhance tryptophan pathway flux .
  • Cofactor engineering : Overexpress metK to boost S-adenosylmethionine (SAM) availability, critical for this compound methylation .
  • Competitive pathway suppression : Knock out pheA to reduce phenylalanine biosynthesis, redirecting carbon flux toward tryptophan derivatives .
  • Metabolomic profiling : Use LC-MS to identify metabolic bottlenecks (e.g., intermediate accumulation) and target genes for overexpression .

Table 1: Gene Combinations and this compound Yields in Enterobacter

Gene SourceSAM EnhancementYield (mg/L)
E. coli trpEYes719
B. subtilis trpENo420
S. cerevisiae trp4Yes310

Data Contradiction: How should researchers address discrepancies in this compound's reported bioactivity across studies?

Answer:

  • Systematic review protocols : Apply PRISMA guidelines to screen studies, focusing on variables like cell line origin, this compound purity (>95% by HPLC), and exposure duration .
  • Meta-analysis : Use random-effects models to quantify heterogeneity and identify confounding factors (e.g., solvent used: DMSO vs. ethanol) .
  • Experimental replication : Repeat disputed assays under standardized conditions (e.g., ATCC-recommended media) to isolate methodological variability .

Basic: What analytical techniques are essential for characterizing this compound derivatives?

Answer:

  • Structural elucidation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) to confirm molecular identity .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, validated against reference standards .
  • Functional assays : FTIR to verify functional groups (e.g., quinone moieties critical for DNA intercalation) .

Advanced: Which omics approaches best identify bottlenecks in this compound biosynthesis pathways?

Answer:

  • Transcriptomics : RNA-seq of high-yield vs. wild-type strains to pinpoint upregulated genes (e.g., trpD or sam2) .
  • Metabolomics : LC-MS/MS to quantify pathway intermediates (e.g., anthranilate accumulation) and adjust flux via dynamic pathway modeling .
  • Proteomics : SILAC labeling to assess enzyme abundance (e.g., tryptophan synthase subunits) and prioritize overexpression targets .

Reproducibility: How can researchers ensure consistent this compound production across microbial hosts?

Answer:

  • Strain validation : Use whole-genome sequencing to confirm genetic stability (e.g., CRISPR edits in Enterobacter) .
  • Growth standardization : Maintain pH (6.8–7.2), temperature (37°C), and dissolved oxygen (>30%) in bioreactors .
  • Protocol transparency : Publish detailed methods in repositories like protocols.io , including raw data for batch comparisons .

Literature Synthesis: What search strategies maximize coverage in this compound literature reviews?

Answer:

  • Database selection : Combine PubMed, Web of Science, and Embase with Boolean operators (e.g., "this compound AND (biosynthesis OR antitumor)") .
  • Grey literature : Include preprints (bioRxiv) and conference proceedings for emerging metabolic engineering approaches .
  • Citation chaining : Use tools like Connected Papers to trace seminal studies and their derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.